molecular formula C13H19N B13791219 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile CAS No. 94386-57-9

1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile

Cat. No.: B13791219
CAS No.: 94386-57-9
M. Wt: 189.30 g/mol
InChI Key: YEVCTGOJOVCQBE-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is a chemical compound with a complex structure that belongs to the class of naphthalenes This compound is characterized by its octahydro configuration, which means it is fully hydrogenated, and it contains two methyl groups at positions 4 and 7, as well as a carbonitrile group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile can be achieved through several synthetic routes One common method involves the hydrogenation of a precursor naphthalene compound under high pressure and temperature in the presence of a suitable catalyst

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion of the precursor to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonitrile group can form hydrogen bonds or other interactions with active sites, leading to modulation of biological pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar naphthalene core but differ in the number and position of methyl groups and functional groups.

    Naphthalene derivatives: Compounds such as 1,2,3,4,5,6,7,8-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-naphthalene share structural similarities but have different substituents.

Uniqueness

1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications. Its fully hydrogenated naphthalene core also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

94386-57-9

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4,7-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C13H19N/c1-9-3-4-13-10(2)6-11(8-14)7-12(13)5-9/h9-11H,3-7H2,1-2H3

InChI Key

YEVCTGOJOVCQBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)CC(CC2C)C#N

Origin of Product

United States

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